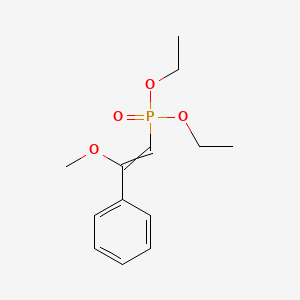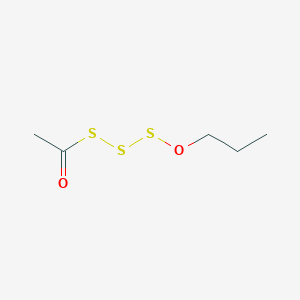![molecular formula C18H23ClN4O B14582687 1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-25-5](/img/structure/B14582687.png)
1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine ring is a common structural motif in pharmaceuticals, contributing to the compound’s pharmacological properties . The imidazolidinone ring adds further complexity and potential for diverse chemical reactivity .
準備方法
The synthesis of 1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with an appropriate halogenated compound to introduce the chloro substituent . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives . The final step involves the formation of the imidazolidinone ring, which can be achieved through cyclization reactions involving urea or related compounds .
化学反応の分析
1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.
Cyclization: The imidazolidinone ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include various substituted indoles, piperidines, and imidazolidinones .
科学的研究の応用
1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular signaling pathways . The piperidine ring can modulate neurotransmitter activity, contributing to the compound’s pharmacological effects . The imidazolidinone ring can interact with enzymes and other proteins, affecting their activity and function .
類似化合物との比較
1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties. Similar compounds include:
Indole derivatives: Compounds like tryptophan and serotonin, which feature the indole ring.
Piperidine derivatives: Compounds like piperine and piperidine itself, which feature the piperidine ring.
Imidazolidinone derivatives: Compounds like imidazolidinone and its various substituted forms.
The uniqueness of this compound lies in its ability to combine the properties of these three distinct moieties into a single molecule, offering a wide range of chemical reactivity and biological activity .
特性
CAS番号 |
61220-25-5 |
|---|---|
分子式 |
C18H23ClN4O |
分子量 |
346.9 g/mol |
IUPAC名 |
1-[1-[2-(6-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23ClN4O/c19-14-1-2-16-13(12-21-17(16)11-14)3-7-22-8-4-15(5-9-22)23-10-6-20-18(23)24/h1-2,11-12,15,21H,3-10H2,(H,20,24) |
InChIキー |
RVCZDIOUCRZXFY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)
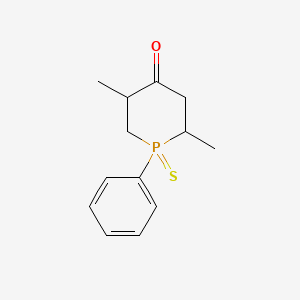
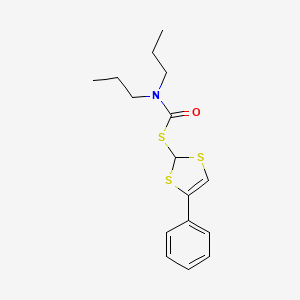
![ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14582624.png)
![1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene](/img/structure/B14582632.png)
![4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol](/img/structure/B14582640.png)

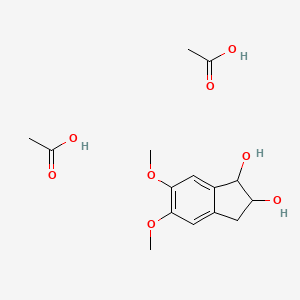
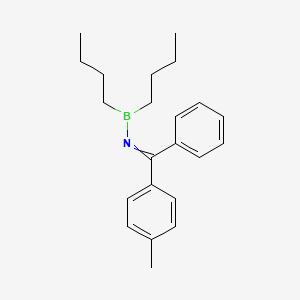
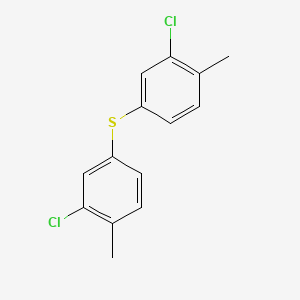
![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)

